Cas no 870063-61-9 (4-(azidomethyl)-3-fluoropyridine)
4-(azidomethyl)-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-(azidomethyl)-3-fluoro-
- 4-(azidomethyl)-3-fluoropyridine
- EN300-1839071
- DTXSID001302481
- 870063-61-9
- ITHWLQZYSNZMES-UHFFFAOYSA-N
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- Inchi: 1S/C6H5FN4/c7-6-4-9-2-1-5(6)3-10-11-8/h1-2,4H,3H2
- InChI Key: ITHWLQZYSNZMES-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1CN=[N+]=[N-]
Computed Properties
- Exact Mass: 152.04982434Da
- Monoisotopic Mass: 152.04982434Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 27.3Ų
4-(azidomethyl)-3-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839071-0.05g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1839071-0.1g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1839071-0.25g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1839071-0.5g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1839071-1.0g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1839071-2.5g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1839071-5.0g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1839071-10.0g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 10g |
$4360.0 | 2023-06-04 | ||
| Enamine | EN300-1839071-1g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1839071-5g |
4-(azidomethyl)-3-fluoropyridine |
870063-61-9 | 5g |
$2028.0 | 2023-09-19 |
4-(azidomethyl)-3-fluoropyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-(azidomethyl)-3-fluoropyridine
4-(azidomethyl)-3-fluoropyridine: A Versatile Building Block in Modern Medicinal Chemistry and Click Chemistry Applications
4-(azidomethyl)-3-fluoropyridine (CAS No. 870063-61-9) is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and advanced materials science. This molecule combines the pharmacophoric properties of pyridine rings with the reactivity of azido groups, making it a valuable scaffold for diverse chemical transformations. The fluorine substitution at the 3-position of the pyridine ring introduces unique electronic effects, while the azidomethyl group at the 4-position provides access to a wide range of bioorthogonal reactions. Recent advancements in click chemistry have further expanded the utility of 4-(azidomethyl)-3-fluoropyridine as a key intermediate in the synthesis of bioactive molecules and functional materials.
The CAS No. 870063-61-9 designation refers to a compound with a molecular formula of C6H5FN3 and a molecular weight of 153.13 g/mol. Its chemical structure features a six-membered pyridine ring substituted with a fluorine atom and an azidomethyl group. The azido group (-N3) is a well-known functional group in organic synthesis due to its high reactivity in nucleophilic substitution and cycloaddition reactions. The fluorine atom at the 3-position of the pyridine ring enhances the compound's lipophilicity and modulates its electronic properties, which are critical for optimizing pharmacokinetic profiles in drug design.
Recent studies have highlighted the role of 4-(azidomethyl)-3-fluoropyridine in the development of click chemistry methodologies. The azido group is particularly compatible with the alkyne-azide Huisgen cycloaddition, a cornerstone reaction in bioorthogonal chemistry. This reaction has been extensively utilized in the synthesis of peptide conjugates, proteomic labeling agents, and targeted drug delivery systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(azidomethyl)-3-fluoropyridine as a key precursor in the synthesis of fluorinated aza-1,2,3-triazoles, which exhibited enhanced metabolic stability and improved cellular uptake compared to their non-fluorinated analogs.
The fluorine substitution in 4-(azidomethyl)-3-fluoropyridine also plays a crucial role in modulating the compound's hydrophobicity and electronic properties. Fluorine atoms are known to induce significant inductive effects due to their high electronegativity, which can influence the reactivity of adjacent functional groups. This property has been exploited in the design of fluorinated pyridine derivatives with enhanced biological activity. A 2022 investigation in ACS Medicinal Chemistry Letters reported that fluorinated pyridine moieties improved the selectivity of certain kinase inhibitors by stabilizing transition states through favorable hydrogen bonding interactions.
The azidomethyl group in 4-(azidomethyl)-3-fluoropyridine is a versatile handle for further functionalization. It can participate in a variety of transition-metal-catalyzed reactions, including alkylation, amination, and thiolation. These reactions have been instrumental in the synthesis of bioconjugates for applications in imaging and therapeutic targeting. For example, a 2023 paper in Chemical Science described the use of 4-(azidomethyl)-3-fluoropyridine in the preparation of fluorescently labeled aptamers, where the azido group enabled site-specific conjugation with fluorophores such as ATTO 647N and Alexa Fluor 555. The resulting conjugates demonstrated improved signal-to-noise ratios in single-molecule detection experiments.
Another emerging application of 4-(azidomethyl)-3-fluoropyridine lies in the field of materials science, where its reactivity has been harnessed for the synthesis of functionalized polymers and nanostructures. The click chemistry approach allows for the precise incorporation of fluorinated pyridine units into polymer backbones, which can modulate hydrophobicity, crystallinity, and mechanical properties. A 2023 study in Advanced Materials demonstrated that 4-(azidomethyl)-3-fluoropyridine-based polymers exhibited enhanced thermal stability and biocompatibility, making them promising candidates for biomedical implants and drug-eluting coatings.
The CAS No. 870063-61-9 compound also serves as a valuable tool in drug discovery campaigns. Its structural features allow for the exploration of structure-activity relationships (SAR) in various therapeutic areas. For example, a 2023 study in European Journal of Medicinal Chemistry utilized 4-(azidomethyl)-3-fluoropyridine as a lead scaffold for the development of COX-2 inhibitors. The fluorine atom was found to enhance inhibitory potency by optimizing interactions with the active site of the enzyme, while the azido group provided a handle for further molecular engineering.
Despite its broad utility, the synthesis of 4-(azidomethyl)-3-fluoropyridine remains a subject of ongoing research. Traditional methods often involve electrophilic fluorination of pyridine derivatives followed by azidation of the resulting alkyl halides. However, these approaches can suffer from low yields and complicated purification steps. Recent advancements in transition-metal-catalyzed fluorination have offered more efficient routes to this compound. A 2023 paper in Organic Letters reported a silver-catalyzed fluorination protocol that achieved high yields of 4-(azidomethyl)-3-fluoropyridine with excellent regioselectivity and stereoselectivity.
In summary, 4-(azidomethyl)-3-fluoropyridine (CAS No. 870063-61-9) represents a powerful molecular building block with applications spanning medicinal chemistry, materials science, and bioconjugation chemistry. Its unique combination of fluorine substitution and azido functionality enables a wide range of chemical transformations, making it an indispensable tool in modern synthetic chemistry. As research in click chemistry and bioorthogonal reactions continues to advance, the importance of 4-(azidomethyl)-3-fluoropyridine is poised to grow even further.
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